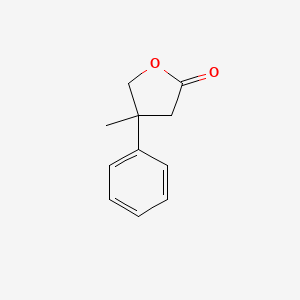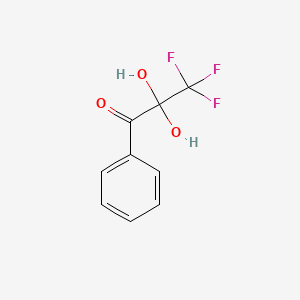
1-Propanone, 3,3,3-trifluoro-2,2-dihydroxy-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluoro-2,2-dihydroxy-1-phenylpropan-1-one is a fluorinated organic compound with the molecular formula C9H7F3O3 It is characterized by the presence of trifluoromethyl and dihydroxy groups attached to a phenylpropanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-2,2-dihydroxy-1-phenylpropan-1-one can be achieved through several methods. One common approach involves the reaction of 3,3,3-trifluoro-1-phenylpropan-1-one with appropriate reagents to introduce the dihydroxy groups. The reaction conditions typically involve the use of strong bases or acids to facilitate the addition of hydroxyl groups to the carbonyl carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3,3,3-Trifluoro-2,2-dihydroxy-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3,3,3-Trifluoro-2,2-dihydroxy-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,3,3-trifluoro-2,2-dihydroxy-1-phenylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the dihydroxy groups may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,3,3-Trifluoro-1-phenylpropan-1-one: Similar in structure but lacks the dihydroxy groups.
1,1,1-Trifluoro-3-phenyl-2-propanone: Another fluorinated ketone with different substitution patterns.
2,3-Dihydroxy-1,1,1-trifluoropropane: Contains dihydroxy and trifluoromethyl groups but has a different backbone structure.
Uniqueness
3,3,3-Trifluoro-2,2-dihydroxy-1-phenylpropan-1-one is unique due to the combination of trifluoromethyl and dihydroxy groups on a phenylpropanone backbone. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
50470-25-2 |
|---|---|
Fórmula molecular |
C9H7F3O3 |
Peso molecular |
220.14 g/mol |
Nombre IUPAC |
3,3,3-trifluoro-2,2-dihydroxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)8(14,15)7(13)6-4-2-1-3-5-6/h1-5,14-15H |
Clave InChI |
USXUIGVLEBRYHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


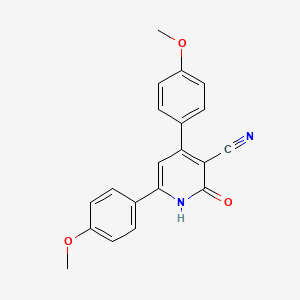
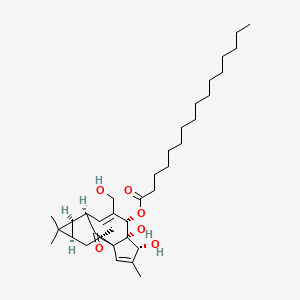
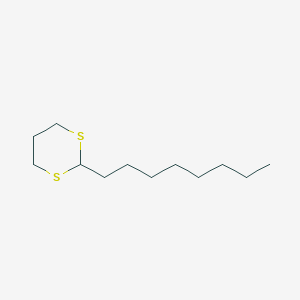
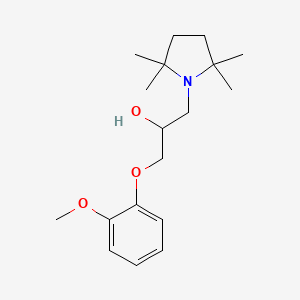

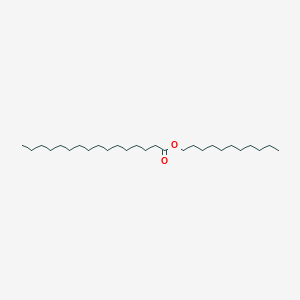

![1-[2-Methyl-3-(3-triethoxysilylpropylcarbamoylamino)phenyl]-3-(3-triethoxysilylpropyl)urea](/img/structure/B14672547.png)
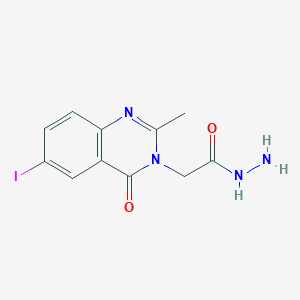
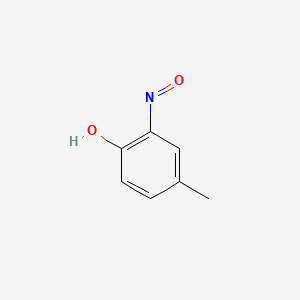
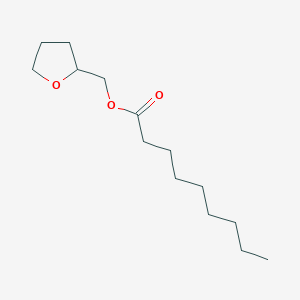
![Methyl(3-{2-[(oxiran-2-yl)methoxy]ethoxy}prop-1-en-1-yl)dipropylsilane](/img/structure/B14672579.png)
